

NVP-AEW541 in vitro efficacy

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Compound Focus: Nvp-aew541

CAS No.: 475488-34-7

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Core In Vitro Efficacy Data

The table below summarizes key quantitative data on the in vitro efficacy of **NVP-AEW541**.

Parameter	Value / Finding	Experimental Context / Cell Line
IGF-1R Inhibition (IC₅₀)	0.086 - 0.15 µM [1] [2] [3]	Cell-free kinase assay / cellular autophosphorylation
InsR Inhibition (IC₅₀)	0.14 - 2.3 µM [1] [2] [3]	Cell-free kinase assay (low) / cellular (higher, shows selectivity)
Anti-proliferative / Survival Effects (IC₅₀)	0.105 - 6.8 µM [1] [3]	Varies by cell type (e.g., 0.105 µM in MCF-7 soft agar; 0.4-6.8 µM in neuroblastoma)
Key Downstream Signaling	Dephosphorylation of IGF-1R & Akt; inconsistent effect on p42/p44 MAPK & Stat3 [4] [5] [3]	Multiple human cancer cell lines (e.g., NWT-21, neuroblastoma, BTC)
Cell Cycle Impact	G1/S phase arrest; increased sub-G1 fraction [5] [3]	Various sarcoma, neuroblastoma, and biliary tract cancer (BTC) cell lines
Synergistic Effects	Synergistic with Gemcitabine; additive with 5-FU or BI 2536 [5]	Biliary tract cancer (BTC) cell lines

Detailed Experimental Protocols

The following methodologies are critical for replicating the key findings on **NVP-AEW541**.

In Vitro Cell Growth Inhibition Assay

This protocol measures the direct anti-proliferative effects of **NVP-AEW541** [5].

- **Cell Seeding:** Seed 3,000 to 6,000 cells per well in a 96-well plate with 100 μ L of culture medium.
- **Drug Application:** After 24 hours, add increasing concentrations of **NVP-AEW541** to the wells in quadruplicate.
- **Incubation:** Incubate the plates for 72 hours.
- **Cell Fixation & Staining:** Fix cells with glutaraldehyde (final concentration \sim 3.3%) for 10 minutes at room temperature. Wash cells and stain with 0.05% Methylene Blue for 10 minutes.
- **Quantification:** After washing, elute the dye with 3% HCl and measure the absorbance at 650 nm. The absorbance correlates with the number of viable cells remaining.

Analysis of Signaling Pathway Inhibition (Western Blotting)

This method confirms target engagement and its effect on downstream signaling proteins [4] [5].

- **Cell Treatment & Lysis:** Culture cells and treat with **NVP-AEW541** or vehicle control (DMSO). Wash cells with ice-cold PBS and lyse them on ice using a RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification & Separation:** Centrifuge the lysates and quantify the protein concentration in the supernatant using the Bradford assay. Separate 50-60 μ g of total protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Membrane Transfer & Blocking:** Electrophoretically transfer proteins from the gel onto a PVDF membrane. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween-20).
- **Antibody Incubation:** Incubate the membrane with a primary antibody (e.g., against p-IGF-1R, p-Akt, total Akt) overnight at 4°C. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.
- **Signal Detection:** Detect the antibody-bound proteins using an enhanced chemiluminescence (ECL) reaction and visualize the bands on film or a digital imaging system.

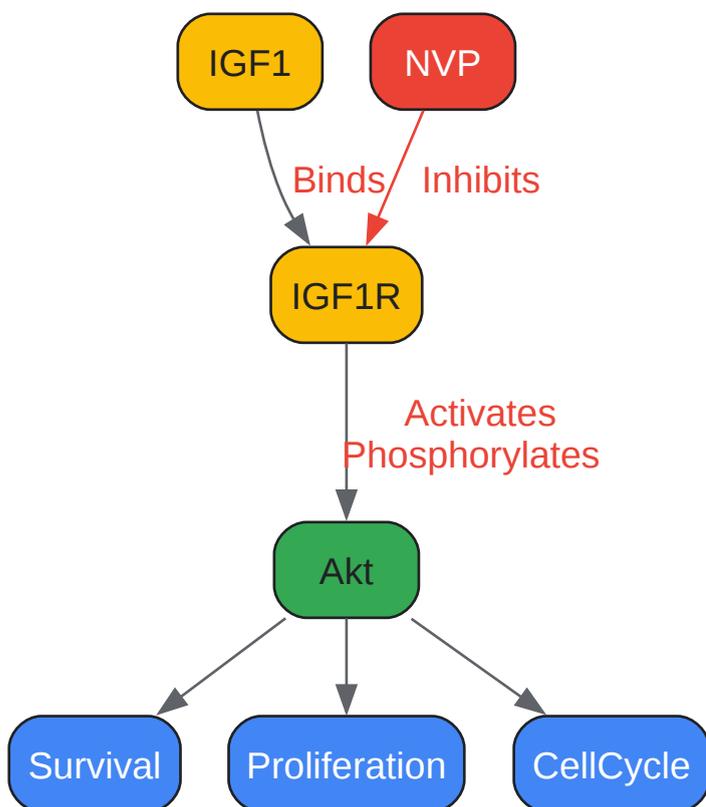
Cell Cycle Analysis by Flow Cytometry

This protocol determines the impact of **NVP-AEW541** on the cell cycle [5].

- **Cell Treatment:** Seed cells in T-25 flasks and treat with **NVP-AEW541** or vehicle for 36 hours.
- **Cell Fixation:** Trypsinize the cells, wash with PBS, and fix them in ice-cold ethanol.
- **DNA Staining:** Treat the fixed cells with RNase A to digest RNA, then stain the cellular DNA with propidium iodide (PI).
- **Analysis:** Analyze the DNA content of the cells using a flow cytometer (e.g., FACSCalibur system). The distribution of cells in different cell cycle phases (sub-G1, G1, S, G2/M) can be determined using analysis software like ModFit.

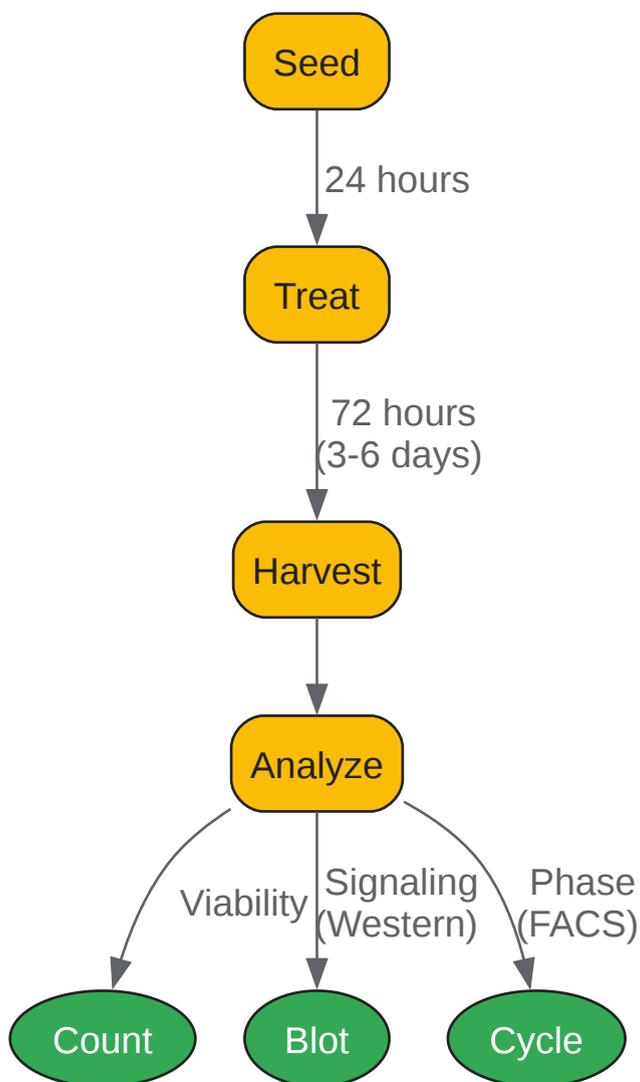
Mechanism of Action and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the drug's mechanism and a key experimental workflow.



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NVP-AEW541 inhibits IGF-1R, blocking downstream Akt-driven survival.



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Standard workflow for assessing in vitro efficacy includes treatment and analysis.

Key Research Implications

- **Selectivity is Context-Dependent:** While **NVP-AEW541** shows excellent cellular selectivity for IGF-1R over InsR, this may not fully translate in vivo, as studies report hyperglycemia and impaired glucose tolerance, suggesting interference with insulin signaling [4].
- **Efficacy Across Cancers:** Its broad efficacy underscores the importance of the IGF-1R pathway in multiple cancers. The presence of autocrine loops (co-expression of IGF-1R and its ligands) in some

cancers makes them particularly vulnerable [5].

- **Consider Cardiac Effects:** Be aware that in vivo studies have identified a reversible, dose-dependent negative impact on cardiac contractility, an important consideration for translational research [4].

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